N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJAHNDNWHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by bromination. One common method includes:
Condensation Reaction: Reacting 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide with structurally or functionally related benzimidazole derivatives:
Structural and Functional Insights
- Bromine vs. Chlorine Substituents : The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to chlorine analogs (e.g., compound in ). This may enhance membrane permeability but reduce aqueous solubility .
- Benzimidazole vs. Benzimidazoles are more likely to engage in π-π stacking due to their planar structure.
- Amide Modifications : The 3-bromobenzamide group in the target compound contrasts with diphenylpropanamide () and chloronaphthamide (), suggesting divergent binding modes. Bulky groups like diphenylpropanamide may hinder receptor access, while smaller halogenated groups improve specificity .
Pharmacological Comparisons
- Anti-Inflammatory Activity : Compound AJ () demonstrated potent anti-inflammatory effects, likely due to the acetamide and nitro groups. The target compound’s bromine may similarly modulate COX-2 or TNF-α pathways but requires validation.
- Analgesic Mechanisms: B1 and B8 () act via PPARγ agonism, whereas the target compound’s bromobenzamide moiety might target opioid or cannabinoid receptors, though this remains speculative.
- Antimicrobial Potential: Benzimidazoles like those in inhibit MRSA via PBP2A binding. The bromine in the target compound could enhance interactions with bacterial enzymes, but this hypothesis needs testing.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Target of Action
The primary target of this compound is the p97/VCP ATPase . This enzyme plays a critical role in various cellular processes, particularly in protein degradation pathways.
Mode of Action
This compound acts as a covalent inhibitor of the C522 residue in p97, inhibiting its function. The inhibition of p97 disrupts the normal removal of misfolded proteins, leading to their accumulation within the cell. This accumulation can induce cellular stress and may result in apoptosis, particularly in cancer cells where protein degradation is crucial for maintaining cellular homeostasis.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various human tumor cell lines. For instance, compounds structurally related to this benzimidazole derivative have shown GI50 values ranging from 0.276 to 14.3 µM in National Cancer Institute (NCI) assays .
- Cell Cycle Arrest and Apoptosis : Flow cytometry analyses indicate that related compounds can induce cell cycle arrest at the G2/M phase and enhance apoptosis in leukemia cells, suggesting that this compound may exhibit similar effects .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
